Stability Under Air and Moisture: Organotrifluoroborate vs. Boronic Acid Class Advantage
Organotrifluoroborates, including the target compound, are bench-stable crystalline solids that resist protodeboronation, unlike boronic acids which are prone to degradation [1]. While no direct degradation rate is available for this exact compound, class-level data show that the trifluoroborate moiety remains intact toward numerous reagents problematic for boronic acids [2].
| Evidence Dimension | Stability to protodeboronation and moisture |
|---|---|
| Target Compound Data | Class-level: Organotrifluoroborates are stable toward air and moisture; can be stored on the bench [1]. |
| Comparator Or Baseline | Boronic acids and boronate esters: prone to protodeboronation and require cold, dry storage [1]. |
| Quantified Difference | Qualitative difference only; no quantitative rate available for this specific compound. |
| Conditions | Ambient laboratory storage (air, moisture). |
Why This Matters
For procurement, this means reduced loss of reactive boron content during storage and handling, ensuring more consistent coupling yields batch-to-batch.
- [1] Molander, G. A., & Cavalcanti, L. N. (2011). Metal-Free Chlorodeboronation of Organotrifluoroborates. Journal of Organic Chemistry, 76(17), 7195–7203. doi:10.1021/jo201313a View Source
- [2] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. doi:10.1021/ar050199q View Source
